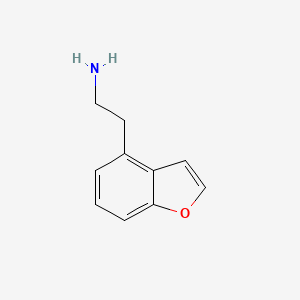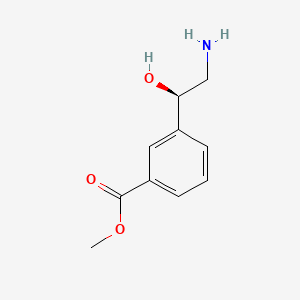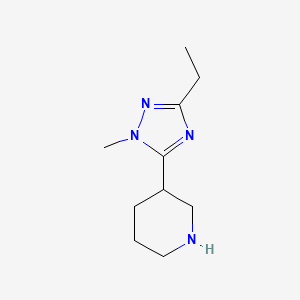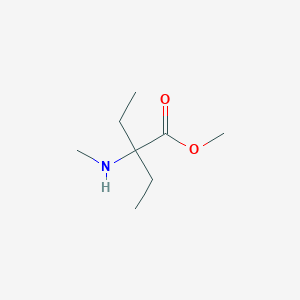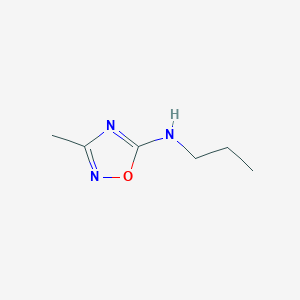
3-methyl-N-propyl-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-propyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure. This compound belongs to the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-propyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of aryl hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, aryl hydrazides can be reacted with acyl chlorides in the presence of a base like triethylamine to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-propyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, which can be further functionalized for specific applications.
Scientific Research Applications
3-methyl-N-propyl-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-N-propyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interfere with cellular signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1,3,4-oxadiazol-2-amine
- 3-aryl-5-propyl-1,2,4-oxadiazole
- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
3-methyl-N-propyl-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-methyl-N-propyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C6H11N3O/c1-3-4-7-6-8-5(2)9-10-6/h3-4H2,1-2H3,(H,7,8,9) |
InChI Key |
HLCUNRCBAIJKBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=NO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


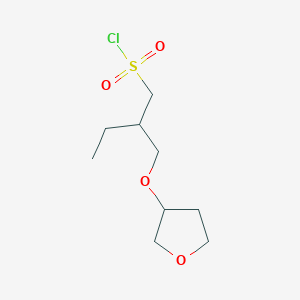
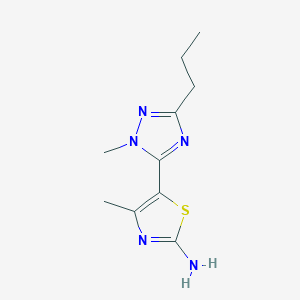
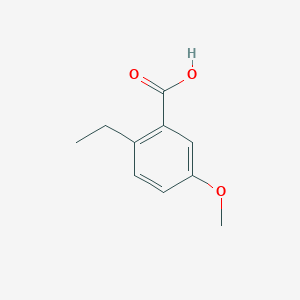

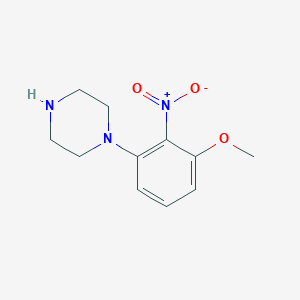
![[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)

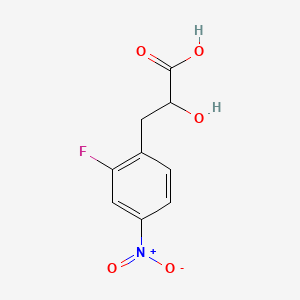
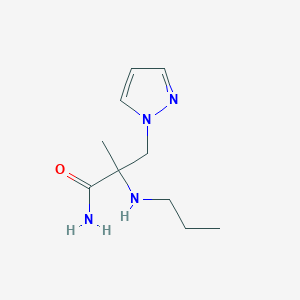
![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)
